4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione
Description
Historical Context of Isoquinoline-Based Scaffolds in Chemical Research
The history of isoquinoline (B145761) chemistry began with the isolation of the parent compound, isoquinoline, from coal tar in 1885. However, its significance was recognized much earlier through the study of natural products. rsc.org Isoquinoline alkaloids, such as morphine and papaverine, are a diverse group of over 2,500 compounds found widely in the plant kingdom, particularly in families like Papaveraceae. rsc.org The profound physiological effects of these natural products spurred early interest in their chemical structures and synthesis.
This led to the development of several classic name reactions designed to construct the isoquinoline core. These methods have been fundamental to synthetic organic chemistry for over a century. rsc.orgquimicaorganica.org
These foundational synthetic strategies enabled chemists to access a wide range of isoquinoline derivatives, paving the way for extensive investigation into their chemical and biological properties. rsc.org
Current Research Landscape of Isoquinoline-1,3(2H,4H)-dione Derivatives
In recent years, research has increasingly focused on the isoquinoline-1,3(2H,4H)-dione scaffold due to its significant potential in medicinal chemistry. Modern synthetic efforts have moved towards developing more efficient and milder reaction conditions, such as cascade reactions, to build this heterocyclic system. The primary driver of this research is the versatile bioactivity of these derivatives, which have shown promise as both antitumor and antibacterial agents.
A particularly significant area of investigation is their role as kinase inhibitors. plos.org A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov Since the deregulation of CDK4 is a hallmark of many cancers, these findings have positioned isoquinoline-1,3(2H,4H)-diones as highly attractive candidates for the development of novel anticancer therapeutics. plos.orgnih.gov
Academic Rationale for Investigating Substituted Isoquinoline-1,3(2H,4H)-diones
The academic interest in substituted isoquinoline-1,3(2H,4H)-diones is multifaceted. The core structure is considered a privileged scaffold, meaning its chemical framework is predisposed to interact favorably with various biological targets. This makes it a valuable starting point for drug discovery programs targeting a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. rsc.org
Key rationales for the continued investigation include:
Exploring Structure-Activity Relationships (SAR): Researchers systematically modify the scaffold with different substituents to understand how these changes affect biological activity. This knowledge is crucial for designing more potent and selective drug candidates. plos.orgnih.gov
Developing Novel Therapeutics: The demonstrated activity of these compounds, particularly as CDK4 inhibitors, provides a strong rationale for developing new drugs with potentially improved efficacy and novel mechanisms of action. researchgate.net
Advancing Synthetic Methodology: The synthesis of complex, substituted isoquinolinediones drives innovation in organic chemistry, leading to the discovery of new reactions and more efficient ways to construct intricate molecular architectures.
Specific Research Focus on 4-Amino and 2-Methyl Substituents
The specific compound, 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, features two key substituents on the core scaffold, each with a distinct purpose rooted in medicinal chemistry principles.
The 4-Amino group is of significant interest based on SAR studies of related compounds. Research on CDK4 inhibitors derived from the isoquinoline-1,3(2H,4H)-dione scaffold has revealed that a basic amine substituent at or connected to the 4-position is a critical requirement for potent inhibitory activity. nih.gov This suggests that the amino group in this compound is likely a key pharmacophoric feature, potentially forming crucial hydrogen bonds or electrostatic interactions within the ATP-binding pocket of target kinases. While SAR studies on the broader class of 4-aminoquinolines have shown that substituents can profoundly influence activity, the presence of the amino group itself is often foundational. nih.govresearchgate.net
The 2-Methyl group (an N-methyl group) is a common modification in medicinal chemistry used to fine-tune the physicochemical properties of a molecule. Its introduction can influence several factors, including:
Solubility: N-methylation can alter a compound's solubility in aqueous and organic media.
Metabolic Stability: It can block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life in vivo.
The investigation of this compound is therefore a logical step in the exploration of this chemical space, combining a functionally important amino group with a synthetically accessible modification intended to optimize drug-like properties.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)7-5-3-2-4-6(7)8(11)10(12)14/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHNHCXMXAOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C2=CC=CC=C2C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Isoquinoline 1,3 2h,4h Dione Systems
Reactivity of the 1,3-Dicarbonyl Moiety
The 1,3-dicarbonyl group within the isoquinoline-1,3(2H,4H)-dione system is a key functional feature that dictates much of its chemical behavior. This moiety can participate in several types of reactions, primarily involving the acidic proton at the C4 position and the electrophilic nature of the carbonyl carbons.
The presence of two carbonyl groups flanking the C4 carbon significantly increases the acidity of the C-H bond at this position, facilitating the formation of an enolate anion under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles, although in the case of 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, this position is already substituted. However, the carbonyl groups themselves remain susceptible to nucleophilic attack.
Furthermore, the isoquinoline-1,3(2H,4H)-dione scaffold can undergo oxidation reactions. For instance, electron-rich isoquinoline-1,3(2H,4H)-diones can be oxidized to the corresponding isoquinoline-1,3,4(2H)-trione. This transformation introduces a third carbonyl group, creating a highly electrophilic center that can serve as a key intermediate for further derivatization.
The reactivity of 1,3-dicarbonyl compounds is broad, encompassing reactions like Knoevenagel condensation and Michael additions when the C4 position is unsubstituted. In the context of the titled compound, while the C4-amino group precludes some of these reactions, the fundamental electrophilicity of the carbonyl carbons remains a potential site for derivatization, such as in ring-opening reactions under harsh conditions.
Transformations of the 4-Amino Functionality
The 4-amino group is a primary site for functionalization, offering a versatile handle for introducing a wide range of substituents to modulate the compound's physicochemical and biological properties.
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophilic reagents. Analogous to other amino-substituted heterocyclic systems like 4-aminoquinolines and 4-aminoquinazolines, this amino group can readily participate in nucleophilic substitution and addition reactions.
Common transformations include:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Reaction with alkyl halides, though this can sometimes lead to over-alkylation.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in drug discovery, and the 4-amino group is an ideal point for diversification to create analogue libraries. By systematically altering the substituent on the amino group, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.
One powerful strategy for derivatization involves the conversion of the 4-amino group into a diazo group. The resulting 4-diazoisoquinoline-1,3(2H,4H)-diones are versatile intermediates. For example, they can undergo photochemical insertion reactions into O-H and S-H bonds, allowing for the introduction of fluorinated moieties and other functional groups under mild conditions.
| Reaction Type | Reagent Class | Product Class | Reference |
| Acylation | Acid Chlorides/Anhydrides | Amides | |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | |
| Condensation | Aldehydes/Ketones | Imines (Schiff Bases) | |
| Diazotization | Nitrous Acid | Diazo Compounds |
This table presents potential derivatization reactions based on the known reactivity of amino groups on similar heterocyclic scaffolds.
Reactions at the N2-Methyl Group (if applicable to further functionalization)
The N2-methyl group is generally less reactive compared to the other functional groups in the molecule. The protons on the methyl group are not significantly acidic and are not typically involved in common synthetic transformations under standard conditions. While C-H functionalization of methyl groups on N-heterocycles is possible, it often requires specific and sometimes harsh conditions, such as radical initiators or strong bases. For the this compound scaffold, derivatization at this position is not a commonly reported strategy for generating analogues, with synthetic efforts usually focused on the more reactive 4-amino group and the aromatic ring.
Aromatic Ring Functionalization and Substitution Patterns
Modification of the benzo portion of the isoquinoline (B145761) ring system provides another avenue for creating structural diversity. The position of substitution is influenced by the existing substituents.
Electrophilic aromatic substitution, such as halogenation, is a key strategy for functionalizing the aromatic ring. The directing effects of the electron-donating amino group and the electron-withdrawing dicarbonyl moiety will influence the regioselectivity of the reaction. For the related 4-aminoisoindoline-1,3-dione, bromination with N-bromosuccinimide (NBS) occurs selectively at the C7 position. This suggests that for this compound, halogenation would likely be directed to the C7 or C5 position.
Once a halogen atom (e.g., Br, I) is introduced onto the aromatic ring, it serves as a handle for a wide variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Stille Coupling: Reaction with organostannanes.
These reactions enable the synthesis of highly complex molecules from halogenated precursors, making this a cornerstone strategy for developing diverse compound libraries based on the isoquinoline-1,3(2H,4H)-dione scaffold.
| Coupling Reaction | Reagent | Catalyst System (Typical) | Bond Formed |
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |
| Buchwald-Hartwig | R₂NH | Pd catalyst / Ligand / Base | C-N |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |
This table summarizes common cross-coupling reactions applicable to the halogenated aromatic ring of the isoquinoline-1,3-dione system.
Nitration and Reduction Pathways
The reactivity of the isoquinoline-1,3(2H,4H)-dione core is influenced by the substituents on both the aromatic ring and the heterocyclic portion. The presence of an amino group at the C4 position and a methyl group on the nitrogen atom at the N2 position would significantly direct the regioselectivity of electrophilic aromatic substitution reactions like nitration. Typically, an amino group is a strong activating group and ortho-, para-directing. However, the dione (B5365651) functionality is deactivating. The interplay of these electronic effects, combined with the specific reaction conditions (nitrating agent, temperature, and solvent), would determine the outcome of the reaction.
Similarly, the reduction of any potential nitro derivatives to the corresponding amino compounds would likely proceed via standard methodologies, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or sodium dithionite. However, without experimental data on the nitrated intermediates of this compound, a detailed discussion of their reduction remains hypothetical.
A comprehensive understanding of the nitration and reduction pathways for this specific compound awaits dedicated synthetic and mechanistic studies.
Tautomerism and Isomerization Processes
The potential for tautomerism in this compound is an important consideration for its chemical behavior. The isoquinoline-1,3(2H,4H)-dione scaffold can, in principle, exhibit keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comchempedia.info The presence of carbonyl groups at positions 1 and 3 allows for the formation of enol structures.
Specifically for this compound, several tautomeric forms could be envisioned, including the potential for imine-enamine tautomerism involving the C4-amino group. The equilibrium between these tautomers would be influenced by factors such as the solvent, temperature, and pH. The predominant tautomeric form in a given environment dictates the molecule's reactivity and spectroscopic properties.
However, specific studies detailing the tautomeric equilibria and isomerization processes of this compound are not described in the current body of scientific literature. Computational studies could provide theoretical insights into the relative stabilities of the possible tautomers, but experimental validation, for instance through NMR spectroscopy, would be necessary for definitive characterization.
Stereochemical Aspects of Derivatization
The derivatization of this compound can lead to the formation of chiral molecules, making stereochemistry a relevant aspect of its chemistry. The introduction of a substituent at the C4 position, which bears the amino group, would create a stereocenter.
While general methods for the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives have been developed, demonstrating the feasibility of creating chiral centers at the C4 position, specific applications of these methods to this compound have not been reported. nih.gov The development of asymmetric syntheses to access enantiomerically pure derivatives of this compound would be of significant interest, particularly for applications in medicinal chemistry where stereoisomers can exhibit different biological activities.
The stereochemical outcome of reactions involving the existing amino group or the heterocyclic ring would depend on the reaction mechanism and the use of chiral reagents or catalysts. At present, there is a lack of specific research on the stereochemical aspects of the derivatization of this compound.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature
A thorough investigation of publicly available scientific databases and literature has revealed a significant lack of detailed spectroscopic data for the chemical compound this compound. Despite its known chemical structure and CAS number (805186-99-6), experimental data essential for a complete structural elucidation and advanced spectroscopic characterization, as requested, is not presently available in the public domain.
The inquiry sought to compile a comprehensive article detailing the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this specific isoquinoline-1,3(2H,4H)-dione derivative. The intended structure of this analysis was to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants.
In-depth interpretation of 2D NMR data (COSY, HSQC, HMBC, NOESY) to establish connectivity and stereochemistry.
Discussion of variable temperature NMR studies to investigate potential tautomeric forms.
Mass Spectrometry (MS):
Precise molecular weight and elemental composition confirmation through High-Resolution Mass Spectrometry (HRMS).
A mechanistic analysis of the compound's fragmentation patterns observed in mass spectra.
While general spectroscopic properties of the broader class of isoquinoline-1,3(2H,4H)-dione derivatives are documented in various studies, this information is not specific enough to construct a scientifically accurate and detailed analysis focused solely on the 4-amino, N-methylated analogue. The absence of this foundational data precludes the creation of the requested data tables and in-depth research findings for each specified subsection.
Therefore, it is not possible to generate the article as per the detailed outline and content inclusions provided, due to the unavailability of the necessary primary spectroscopic data in the public scientific record.
Structural Elucidation and Advanced Spectroscopic Characterization of Isoquinoline 1,3 2h,4h Dione Derivatives
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
No experimental IR or UV-Vis spectra for 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione are available in the public domain.
Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions would include N-H stretching vibrations for the primary amine group, C=O stretching for the dione (B5365651) carbonyl groups, C-N stretching, and aromatic C-H and C=C vibrations. Without experimental data, a detailed analysis of these functional groups and their electronic environment is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly those involving the conjugated aromatic system and the carbonyl groups. The wavelength of maximum absorption (λmax) would indicate the energy required for these transitions and offer insights into the compound's chromophores. This information remains undetermined due to the lack of available spectra.
X-ray Crystallography for Solid-State Structural Determination
There are no published X-ray crystallography studies for this compound. The determination of its solid-state structure, including molecular geometry, conformation, and intermolecular interactions, is therefore not possible.
Without crystallographic data, precise details regarding bond lengths, bond angles, and dihedral angles of the isoquinoline-1,3(2H,4H)-dione core and its substituents remain unknown. The planarity of the bicyclic system and the conformation of the methyl and amino groups cannot be experimentally verified.
Information on the intermolecular forces that govern the crystal lattice of this compound is unavailable. An X-ray structure would reveal potential hydrogen bonding involving the amino group and carbonyl oxygens, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound, but cannot be described without experimental data.
Theoretical and Computational Chemistry Investigations of Isoquinoline 1,3 2h,4h Dione Architectures
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scirp.org It is particularly effective for studying isoquinoline-1,3(2H,4H)-dione derivatives, providing a balance between accuracy and computational cost. nih.govresearchgate.net
Before predicting other properties, the first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods, such as B3LYP combined with a basis set like 6-31G* or 6-311++G**, are employed to locate the minimum energy structure on the potential energy surface. nih.govnih.gov For 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione, this process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the forces on each atom. scirp.org The resulting optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent calculations. researchgate.netscirp.org Studies on related quinoline (B57606) structures have shown that geometric parameters calculated via DFT are in good agreement with experimental data obtained from techniques like X-ray crystallography. scirp.orgscielo.br
With an optimized geometry, DFT is used to calculate various electronic properties that govern the molecule's reactivity and spectroscopic behavior. mdpi.com Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govnih.gov These calculations help predict how this compound might interact with other molecules and its potential for charge transfer. scirp.org Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scielo.br
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 |
| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 Debye |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the methyl and amino groups in this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For isoquinoline-1,3(2H,4H)-dione architectures, this includes studying their synthesis and functionalization. rsc.orgnih.govresearchgate.net Theoretical calculations can map the entire reaction pathway from reactants to products, identifying key intermediates and transition states. mdpi.com
By calculating the energies of these species, chemists can determine the activation energy for each step, which governs the reaction rate. This allows for the prediction of the most favorable reaction pathway and helps explain experimental observations, such as product regioselectivity. mdpi.com For instance, DFT calculations can be used to model the cascade reactions often employed in the synthesis of isoquinolinedione derivatives, providing a detailed, step-by-step understanding of how the bonds are formed and broken. rsc.orgnih.gov This knowledge is instrumental in optimizing reaction conditions and designing new synthetic routes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For isoquinoline-1,3(2H,4H)-dione derivatives, which have shown potential as inhibitors of enzymes like cyclin-dependent kinase 4 (CDK4), QSAR is used to guide the design of more potent analogs. plos.orgdntb.gov.ua
The process begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. nih.govresearchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. wiley.com Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., inhibitory concentration, IC₅₀). plos.orgisef.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. plos.org
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | HOMO/LUMO energies | Describes electron-donating/accepting ability. |
| Steric | Molecular Volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the compound. |
| Topological | Wiener Index | Characterizes molecular branching and connectivity. |
| Thermodynamic | Molar Refractivity | Relates to molecular polarizability and volume. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This technique is fundamental in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. plos.orgnih.gov
The simulation places the ligand into the binding site of the receptor in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. researchgate.net The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. plos.orgresearchgate.net For isoquinoline-1,3(2H,4H)-dione derivatives, docking studies have been used to explore their binding modes within the ATP-binding pocket of kinases like CDK4, providing a structural basis for their inhibitory activity and guiding further structural modifications to enhance potency and selectivity. plos.org
| Parameter | Description | Finding |
|---|---|---|
| Binding Energy | Estimated free energy of binding (kcal/mol). | -8.0 to -10.0 |
| Key Hydrogen Bonds | Specific H-bond interactions with amino acid residues. | Interactions with Leu83, Gln131, Asn132. plos.org |
| Hydrophobic Interactions | Nonpolar interactions with surrounding residues. | Engagement with residues in the ATP pocket. |
| Predicted pIC₅₀ | Predicted inhibitory activity based on the docking score. | Correlates with experimental activity. plos.org |
Binding Mode Prediction
Molecular docking simulations have been employed to predict the binding orientation of isoquinoline-1,3(2H,4H)-dione derivatives within the ATP-binding pocket of kinases like CDK4. plos.org These studies reveal a consistent binding pattern for this scaffold, characterized by key interactions with specific amino acid residues that are crucial for inhibitory activity.
For a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione and 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, which are structurally related to this compound, a common binding mode has been proposed. plos.orgnih.gov The isoquinoline-1,3(2H,4H)-dione core typically serves as a rigid scaffold that orients the substituent at the 4-position to interact with the target protein. plos.org
Key predicted interactions for the broader class of isoquinoline-1,3(2H,4H)-dione derivatives with CDK4 include:
Hydrogen Bonding: The carbonyl groups of the dione (B5365651) moiety are predicted to act as hydrogen bond acceptors, forming interactions with the backbone amide protons of hinge region residues in the kinase domain. This is a canonical interaction for many kinase inhibitors.
Substituent-Specific Interactions: The nature of the substituent at the C-4 position is critical for potency and selectivity. For instance, in related compounds, a basic amine substituent on a phenyl ring at this position was found to be a requirement for CDK4 inhibitory activity. nih.gov This amine likely engages in specific hydrogen bonding or electrostatic interactions within the active site.
The table below summarizes the predicted key interactions for isoquinoline-1,3(2H,4H)-dione derivatives based on molecular docking studies with CDK4.
| Interacting Ligand Moiety | Predicted Interacting Residue(s) in CDK4 | Type of Interaction |
| Isoquinoline-1,3-dione core | Hinge region amino acids | Hydrogen Bonding |
| Aromatic ring system | Hydrophobic pocket residues | Hydrophobic Interactions |
| C-4 Substituent | Various active site residues | Hydrogen Bonding / Electrostatic |
Interaction Energy Analysis
While precise interaction energy values for this compound are not available in the reviewed literature, 3D-QSAR studies on analogous compounds provide qualitative insights into the energetic contributions of different molecular features to the binding affinity. plos.org These studies correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric, electrostatic, and hydrophobic fields.
For isoquinoline-1,3-dione derivatives targeting CDK4, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have indicated that all five major parameters (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties) are important for potent inhibitory activity. plos.org This suggests a complex interplay of forces governing the binding event.
The key energetic contributions to the binding of isoquinoline-1,3(2H,4H)-dione architectures can be summarized as follows:
Electrostatic Interactions: These are predicted to be significant, particularly involving the dione carbonyls and any polar or charged substituents. The favorable electrostatic potential contributes substantially to the binding energy.
Van der Waals Forces: These forces, encompassing both attractive and repulsive steric interactions, are crucial. The shape complementarity between the ligand and the binding pocket is a key determinant of affinity. Favorable steric bulk in certain regions can enhance activity, while clashes in others can be detrimental.
Hydrophobic Effect: The desolvation of hydrophobic surfaces on both the ligand and the protein upon binding contributes favorably to the Gibbs free energy of binding. This is a major driving force for the association of the aromatic portions of the molecule with nonpolar regions of the active site.
Hydrogen Bonds: These provide both enthalpic and entropic contributions to the binding energy and are critical for orienting the inhibitor correctly within the active site.
The following table outlines the inferred energetic contributions based on QSAR and docking studies of related isoquinoline-1,3(2H,4H)-dione derivatives.
| Interaction Type | Inferred Energetic Contribution | Key Molecular Features Involved |
| Electrostatic | High | Carbonyl groups, amine substituents |
| Van der Waals | Moderate to High | Overall molecular shape, steric bulk |
| Hydrophobic | High | Aromatic rings, alkyl substituents |
| Hydrogen Bonding | High | Dione moiety, hydrogen bond donors/acceptors on substituents |
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies
Enzyme Inhibition Studies of Isoquinolinedione Derivatives
Isoquinolinedione derivatives have demonstrated inhibitory activity against several key enzymes involved in disease progression, including those critical for viral replication and cell cycle regulation.
A significant area of research has focused on 2-hydroxyisoquinoline-1,3(2H,4H)-diones as dual inhibitors of two essential HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. acs.orgnih.gov These enzymes share structural similarities in their active sites, both utilizing two divalent metal ions (typically Mg²⁺) for catalytic activity. The N-hydroxyimide scaffold of these isoquinolinediones is designed to chelate these metal ions, effectively blocking the enzymes' function. acs.org
Structure-activity relationship (SAR) studies have elucidated key structural requirements for potent inhibition:
Substitution at Position 4: Introducing alkyl and arylalkyl groups at the 4-position has been explored. While these modifications resulted in poor RNase H inhibition, certain derivatives, such as 4-pentyl and 4-(3-phenylpropyl) analogs, showed improved HIV-1 integrase inhibition in the low micromolar range. nih.gov Further studies revealed that substituting this position with carboxamido chains is crucial for high-potency IN inhibition. nih.gov Replacing the common halogenobenzyl pharmacophore with an n-alkyl group of optimal length (six carbons) maintained a strong biological profile and a high barrier to resistance. nih.gov
Substitution at Position 7: The introduction of electron-withdrawing groups, such as a nitro moiety, at the 7-position of the isoquinolinedione core led to a significant enhancement of antiviral activity, achieving potencies in the low nanomolar range. acs.org
These findings underscore the dual-inhibitor potential of the isoquinolinedione scaffold, which can be fine-tuned through chemical modification to optimize activity against specific viral enzymes.
Table 1: Inhibitory Activity of Selected Isoquinolinedione Derivatives against HIV-1 Integrase
| Compound Derivative | Integrase Inhibition IC₅₀ (µM) | Reference |
|---|---|---|
| 4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | Low micromolar | nih.gov |
| 4-(3-Phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione | Low micromolar | nih.gov |
| 7-Nitro-2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative | 0.01 - 0.26 (10-260 nM) | acs.org |
The isoquinoline-1,3-dione core is also a foundational structure for potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. nih.govnih.gov Aberrant CDK4 activity is a hallmark of many cancers, making it an attractive target for antitumor agents. nih.gov
SAR studies on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione and 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have identified critical features for CDK4 inhibition: nih.govnih.gov
Headpiece Modification: A basic amine substituent on the aniline ring of the phenylaminomethylene headpiece is essential for CDK4 inhibitory activity. nih.gov In the benzylamino series, a 3-hydroxy substituent on the phenyl ring is required for activity. nih.gov
Core Substitution: The inhibitory potency is significantly enhanced by introducing substituents like iodo, aryl, or heteroaryl groups at the C-6 position of the isoquinoline-1,3-dione core. nih.govnih.gov
These modifications have yielded derivatives that potently and selectively inhibit CDK4 over other kinases like CDK1 and CDK2. nih.govnih.gov
While the related quinoline-5,8-dione scaffold has been investigated for inhibition of Sphingosine Kinase (SphK), another important cancer target, this activity has not been prominently associated with the isoquinoline-1,3(2H,4H)-dione core structure in the reviewed literature. nih.gov
Table 2: CDK4 Inhibitory Activity of Selected Isoquinolinedione Derivatives
| Compound Series | Key SAR Feature for Potency | Selectivity Profile | Reference |
|---|---|---|---|
| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Basic amine on aniline ring; Aryl/heteroaryl at C-6 | Selective for CDK4 over CDK1/CDK2 | nih.gov |
| 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones | 3-OH on phenyl ring; Iodo/aryl at C-6 | Selective for CDK4 over CDK1/CDK2 | nih.gov |
Beyond viral and cell cycle enzymes, isoquinoline (B145761) derivatives have been investigated as inhibitors of other protein families. Notably, certain isoquinoline compounds have been shown to inhibit the function of Inhibitor of Apoptosis Proteins (IAPs). nih.gov IAPs are key regulators of programmed cell death, and their overexpression is a common mechanism by which cancer cells evade apoptosis. nih.govmdpi.com Specific isoquinoline derivatives, such as compounds designated B01002 and C26001, were found to downregulate IAP family members including XIAP and cIAP-1 at the protein level, contributing to their pro-apoptotic effects in ovarian cancer cells. nih.gov
Receptor Binding Affinity and Agonist/Antagonist Profile Analysis
While much of the research on isoquinolinediones has centered on enzyme inhibition, a series of novel isoquinolinone derivatives has been synthesized and evaluated for multi-target receptor binding affinity in the central nervous system (CNS). One promising compound from this series, designated compound 13, demonstrated high affinity for a range of dopamine and serotonin receptors, which are key targets for antipsychotic drugs. nih.gov This compound exhibited a desirable profile, with high affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors, and low affinity for off-target receptors associated with side effects, such as 5-HT₂C, H₁, and α₁. nih.gov This indicates that the isoquinolinone scaffold can be tailored to function as a multi-receptor modulator for potential use in treating complex neurological disorders like schizophrenia. nih.gov
Table 3: Receptor Binding Affinity (Ki, nM) of Isoquinolinone Compound 13
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D₂ | 1.5 | nih.gov |
| Serotonin 5-HT₁ₐ | 1.3 | nih.gov |
| Serotonin 5-HT₂ₐ | 0.74 | nih.gov |
| Serotonin 5-HT₆ | 19.2 | nih.gov |
| Serotonin 5-HT₇ | 14.6 | nih.gov |
Cellular Pathway Modulation by Isoquinolinedione Compounds
The interaction of isoquinolinedione compounds with their molecular targets leads to the modulation of critical cellular signaling pathways.
Cell Cycle Arrest: By inhibiting CDK4, isoquinolinedione derivatives block the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov This prevents the release of the E2F transcription factor, thereby halting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells. researchgate.net
Apoptosis Induction: Isoquinoline derivatives that inhibit IAPs trigger apoptosis. By downregulating IAP proteins, they relieve the inhibition of caspases (caspase-3, -7, and -9), which are the executioner enzymes of apoptosis. nih.govresearchgate.net This leads to the cleavage of cellular substrates like PARP and ultimately results in programmed cell death in cancer cells. nih.gov
Viral Replication Inhibition: Dual inhibitors of HIV-1 integrase and RNase H disrupt the viral life cycle at two distinct points. Inhibition of RNase H prevents the degradation of the RNA strand in the RNA:DNA hybrid during reverse transcription, while integrase inhibition blocks the insertion of viral DNA into the host genome. Both actions are essential for establishing a productive viral infection. acs.org
Dopaminergic and Serotonergic Signaling: As multi-receptor antagonists, certain isoquinolinone derivatives can modulate CNS signaling pathways. By blocking D₂ and 5-HT₂ₐ receptors, they can produce antipsychotic effects, while interaction with other serotonin receptors can help to fine-tune these effects and potentially improve cognitive symptoms or reduce side effects. nih.gov
The primary molecular targets identified for isoquinoline-1,3-dione and its related derivatives are predominantly intracellular enzymes and cell surface receptors. These targets are central to the compound's observed biological effects.
HIV-1 Integrase (IN): A viral enzyme located in the pre-integration complex within the cytoplasm of an infected cell, responsible for integrating viral DNA into the host genome. acs.org
HIV-1 RNase H: A domain of the reverse transcriptase enzyme, also located in the cytoplasm, that is critical for the replication of the viral genome. nih.gov
Cyclin-Dependent Kinase 4 (CDK4): A nuclear protein that, when complexed with Cyclin D, controls the G1-S phase transition of the cell cycle. nih.gov
Inhibitor of Apoptosis Proteins (IAPs): A family of intracellular proteins (e.g., XIAP, cIAP1) that act as endogenous inhibitors of caspases, thereby regulating the apoptotic threshold. nih.gov
Dopamine and Serotonin Receptors: G-protein coupled receptors located on the cell membrane of neurons that are fundamental to neurotransmission and are the targets of many antipsychotic and antidepressant medications. nih.gov
Effect on Specific Biological Processes
Research into the biological effects of isoquinoline-1,3(2H,4H)-dione derivatives has revealed their potential to interfere with fundamental cellular processes, notably cell cycle progression and apoptosis.
Cell Cycle Progression: Derivatives of the parent structure, isoquinoline-1,3(2H,4H)-dione, have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.gov By inhibiting CDK4, these compounds can halt the cell cycle, thereby preventing uncontrolled cell proliferation. Specifically, a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, which share a similar structural core, have been shown to arrest NCI-H929 multiple myeloma cells at the G0/G1 phase of the cell cycle. nih.gov
Apoptosis Induction Mechanisms: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Studies on related isoquinoline derivatives have demonstrated their capacity to trigger this process. For instance, certain novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been shown to increase apoptotic events in cancer cell lines. nih.gov The mechanism of apoptosis induction by quinoline (B57606) derivatives can involve the activation of both intrinsic and extrinsic pathways, often mediated by the activation of caspases, which are the executive enzymes of apoptosis.
Structure-Activity Relationship (SAR) Development
Impact of Substituents at C4 (Amino Group) on Activity
The amino group at the C4 position is a critical determinant of the biological activity of this class of compounds. Modifications to this group can significantly influence their therapeutic potential. For instance, in the broader class of 4-aminoquinolines, the nature of the substituent on the amino group plays a vital role in their antimalarial activity. The introduction of a methyl group at the 4-amino position has been explored to modulate the electronic properties and, consequently, the biological activity. nih.gov Furthermore, the incorporation of bulky groups on the side chain attached to the 4-amino position has been shown to be favorable for antimalarial activity. researchgate.net In the context of CDK4 inhibition by 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, a basic amine substituent on the aniline ring attached to the C4 position is a requirement for inhibitory activity. nih.gov
Influence of Substituents at N2 (Methyl Group) on Activity
The substituent at the N2 position of the isoquinoline-1,3(2H,4H)-dione core also plays a role in modulating the compound's properties. While specific SAR studies on the N2-methyl group of the title compound are not extensively detailed in the provided search results, studies on related 4-diazoisoquinoline-1,3(2H,4H)-diones show that various N-alkyl and N-aryl substitutions are well-tolerated in chemical reactions, suggesting that this position is amenable to modification to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov
Role of Aromatic Ring Substitutions
Substitutions on the aromatic benzene ring of the isoquinoline core have a profound impact on the biological activity. For 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives, the introduction of an aryl or heteroaryl substituent at the C-6 position enhances CDK4 inhibitory activity. nih.gov In a different series of quinoline-5,8-diones, substitutions on the benzene ring were explored to understand their impact on sphingosine kinase inhibition. mdpi.com This highlights the importance of the substitution pattern on the aromatic ring for tailoring the biological target and potency of these compounds.
In Vitro Biological Model Systems for Activity Assessment
The evaluation of the biological activity of 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione and its derivatives relies on a variety of in vitro model systems, primarily cell-based assays, to elucidate their mechanisms of action.
Cell-Based Assays for Mechanistic Investigations
A range of cell-based assays are employed to investigate the biological effects of these compounds. These assays are crucial for determining cytotoxicity, effects on cell proliferation, and the induction of apoptosis.
Commonly Used Cell Lines and Assays:
Cancer Cell Lines: A diverse panel of human cancer cell lines is often used to assess the antiproliferative activity of these compounds. For example, the antiproliferative activity of novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives was evaluated against NCI-H929 and U239 multiple myeloma cell lines using the CCK8 assay. nih.gov
Apoptosis Assays: To confirm the induction of apoptosis, various assays are utilized. These can include measuring the activity of caspases, the key mediators of apoptosis, and analyzing cellular changes characteristic of apoptosis through techniques like flow cytometry.
Cell Cycle Analysis: Flow cytometry is also a standard method to determine the effect of a compound on cell cycle progression. By staining the DNA of treated cells, researchers can identify the phase of the cell cycle in which the cells accumulate, indicating a point of inhibition.
Target-Based Assays: For compounds with a known target, such as CDK4, specific enzymatic assays are used to measure the inhibitory potency (e.g., IC50 values).
Below is a table summarizing some of the cell lines and assay types used for evaluating related isoquinoline-1,3(2H,4H)-dione derivatives.
| Cell Line | Assay Type | Biological Process Investigated | Reference |
| NCI-H929 | CCK8 Assay, Cell Cycle Analysis, Apoptosis Assays | Cell Proliferation, Cell Cycle Arrest, Apoptosis | nih.gov |
| U239 | CCK8 Assay | Cell Proliferation | nih.gov |
| PMBC | TNF-α Inhibition Assay | Anti-inflammatory Activity | nih.gov |
These in vitro models are indispensable for the initial screening and mechanistic characterization of compounds like this compound, providing the foundational data necessary for further preclinical development.
Microbial Growth Inhibition Studies and Mechanisms
Research into the antimicrobial properties of isoquinoline-1,3(2H,4H)-dione derivatives has revealed potential for microbial growth inhibition. Studies have focused on synthesizing and evaluating various analogs to understand their structure-activity relationships and mechanisms of action against different microbial strains. While specific data on the direct microbial growth inhibition studies and mechanisms of this compound is not extensively detailed in the provided search results, the broader class of related compounds, such as quinazolinone and isoindoline-dione derivatives, has shown notable antimicrobial activities. This suggests a potential area for future investigation for the title compound.
Investigations into similar heterocyclic compounds have identified several mechanisms through which they may exert their antimicrobial effects. For instance, some quinazolin-2,4-dione derivatives have been evaluated for their in vitro antibacterial activity against Gram-negative bacteria like Escherichia coli. nih.gov The mode of action for some related 2-aminoisoindoline-1,3-dione derivatives has been explored through molecular docking studies, suggesting that inhibition of essential enzymes like DNA gyrase B could be a potential mechanism. nih.gov
Furthermore, various derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have been synthesized and tested for their in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, showing moderate to good activity. sapub.org Other studies on related quinazoline structures have demonstrated significant antibacterial activity against microorganisms such as Escherichia coli, Klebsiella pneumoniae, Bacillus species, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net The antimicrobial and antifungal activity of thiazolidine-2,4-dione derivatives has also been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal isolates like Candida albicans. researchgate.net
While these findings pertain to structurally related compounds, they highlight the potential of the isoquinoline-1,3(2H,4H)-dione scaffold as a source of new antimicrobial agents. Future research is necessary to specifically elucidate the microbial growth inhibition properties and the precise mechanisms of action for this compound.
Applications As Chemical Probes and Synthetic Intermediates in Chemical Biology Research
Development of Isoquinolinediones as Molecular Probes for Biological Systems
While direct and extensive research on 4-Amino-2-methylisoquinoline-1,3(2H,4H)-dione as a molecular probe is not widely documented in publicly available literature, the broader class of isoquinolinedione derivatives has been investigated for such purposes. These scaffolds have been utilized to develop inhibitors for various enzymes, which can then be adapted into molecular probes to study enzyme function and cellular pathways. For instance, derivatives of isoquinoline-1,3-(2H,4H)-dione have been explored as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. The development of such inhibitors often involves the synthesis and screening of a library of related compounds to understand structure-activity relationships (SAR).
The 4-amino group of this compound could be strategically functionalized with reporter groups, such as fluorophores or biotin, to create chemical probes. These probes could then be used in various biological assays, including fluorescence microscopy and affinity purification, to identify and study the binding partners and cellular localization of molecules that interact with the isoquinolinedione core.
Utilization of the Isoquinolinedione Scaffold as Building Blocks for Complex Natural Products and Analogues
The isoquinolinedione framework is a recurring motif in a number of natural products and their synthetic analogues. While there is no specific information detailing the use of this compound as a direct building block in the total synthesis of complex natural products, its structure suggests its potential as a versatile synthetic intermediate. The amino group at the 4-position and the reactive sites on the heterocyclic ring could be exploited to construct more complex molecular architectures.
Synthetic chemists often employ such functionalized heterocyclic compounds as starting materials or key intermediates in multi-step syntheses. The N-methyl group and the amino substituent on the isoquinolinedione ring offer distinct points for chemical manipulation, allowing for the controlled and sequential addition of other molecular fragments to build up the complexity required for natural product synthesis.
Contribution to Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.
The this compound, with a molecular weight of 190.2 g/mol , fits the general criteria for a fragment molecule. Its rigid isoquinolinedione core provides a well-defined three-dimensional shape that can be used to probe the binding pockets of proteins. The amino group serves as a vector for fragment growth, allowing for the systematic exploration of the surrounding chemical space through the addition of various substituents. Although specific FBDD screening campaigns that have utilized this exact compound are not detailed in the available literature, its properties make it a suitable candidate for inclusion in fragment libraries.
Table 1: Physicochemical Properties of this compound Relevant to FBDD
| Property | Value | Relevance in FBDD |
| Molecular Weight | 190.2 g/mol | Fits within the typical range for fragment molecules (<300 Da). |
| Chemical Formula | C10H10N2O2 | Provides a balance of hydrophobic and hydrophilic features. |
| Hydrogen Bond Donors | 1 (from the amino group) | Allows for specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl groups) | Facilitates binding to biological macromolecules. |
Scaffolds for Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules. These "libraries" of compounds can then be screened for biological activity to identify new drug leads. The isoquinolinedione scaffold is well-suited for combinatorial library synthesis due to the presence of multiple points for chemical diversification.
For this compound, the amino group at the 4-position is a prime site for derivatization. It can be acylated, alkylated, or used in other coupling reactions to attach a wide variety of building blocks. Furthermore, the aromatic ring of the isoquinolinedione core can be substituted to create additional diversity. By systematically varying the substituents at these positions, a large and diverse library of compounds based on the this compound scaffold can be generated. While specific libraries built from this exact starting material are not prominently reported, the principles of combinatorial chemistry strongly support its utility in this context.
Ligand Design in Coordination Chemistry
The application of this compound in the design of ligands for coordination chemistry is not a well-documented area of research. Ligands in coordination chemistry typically contain atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur, that can donate these electrons to a central metal atom or ion.
The this compound molecule contains several potential coordination sites, including the nitrogen atom of the amino group and the oxygen atoms of the carbonyl groups. These sites could potentially coordinate with various metal ions. However, the development and study of metal complexes involving this specific isoquinolinedione derivative as a ligand have not been a significant focus of published research. The potential for this compound to act as a ligand would depend on the specific metal ion and the reaction conditions, and further investigation would be needed to explore its coordination behavior and the properties of any resulting metal complexes.
Emerging Trends and Future Research Directions in Isoquinoline 1,3 2h,4h Dione Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic methods is crucial for expanding the chemical space of isoquinolinedione derivatives. While traditional methods remain valuable, recent research has focused on novel strategies that offer milder reaction conditions, greater functional group tolerance, and access to previously unattainable structures.
A prominent trend is the use of radical cascade reactions . These methods leverage radical precursors to construct the isoquinolinedione core. For instance, visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides has been developed, providing an efficient, metal-free approach to CF3-containing isoquinoline-1,3-diones under mild conditions. researchgate.net Similarly, base-promoted cascade radical difluoroalkylation/cyclization reactions have been employed to create CF2-containing derivatives. researchgate.net
Another area of intense exploration is the use of transition-metal catalysis . Rhodium-catalyzed C-H activation and three-component coupling reactions have been successfully applied to construct isoquinolone structures under redox-neutral conditions. researchgate.net These methods are powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high precision. Furthermore, a one-pot strategy has been developed for synthesizing substituted isoquinolinediones from soft nucleophiles and o-quinol acetates, showcasing a switchable C-arylation/lactonization or SNAr reaction pathway. researchgate.net
Table 1: Emerging Synthetic Methodologies for Isoquinoline-1,3(2H,4H)-diones
| Methodology | Key Features | Advantages |
|---|---|---|
| Visible-Light-Induced Radical Cascade | Uses visible light and a photosensitizer to generate radicals. | Metal-free, mild conditions, operational simplicity. researchgate.net |
| Electrochemical Radical Cyclization | Employs electrochemistry to initiate radical formation. | Good functional group tolerance, broad substrate scope. researchgate.net |
| Rhodium-Catalyzed C-H Activation | Utilizes a rhodium catalyst for three-component coupling. | Redox-neutral conditions, satisfactory yields. researchgate.net |
| One-Pot o-Quinol Acetate Reaction | Involves a switchable C-arylation/lactonization or SNAr reaction. | High efficiency, access to diverse derivatives from common precursors. researchgate.net |
Discovery of Unprecedented Reactivity Patterns and Transformations
Beyond the synthesis of the core scaffold, researchers are exploring novel ways to functionalize the isoquinolinedione ring system. A key strategy involves the introduction of reactive functional groups that can serve as handles for subsequent transformations.
One such example is the use of 4-diazoisoquinoline-1,3(2H,4H)-diones . These compounds have been shown to undergo productive photochemical reactions. nih.gov Under blue LED irradiation, they can react with various alcohols and thiols, enabling the introduction of new substituents at the C4 position. nih.gov This photochemical functionalization opens up new avenues for creating derivatives that are not accessible through traditional thermal reactions, providing a tool for late-stage diversification of the isoquinolinedione scaffold. nih.gov The reactivity of these diazo compounds has also been explored using rhodium catalysis in reactions with nitriles, heterocycles, and carboxylic acids to generate a variety of spirocyclic heterocycles. nih.gov
Identification of New Biological Targets and Mechanistic Insights
The therapeutic potential of isoquinolinedione derivatives is expanding as new biological targets are identified. Initially recognized for their anticancer properties, these compounds are now being investigated for a broader range of diseases.
A significant breakthrough was the identification of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) . nih.gov As CDK4 is a critical regulator of the cell cycle, its inhibition is a promising strategy for cancer treatment. nih.govplos.org Structure-activity relationship (SAR) studies have revealed that a basic amine substituent on the aniline ring is crucial for CDK4 inhibitory activity. nih.gov
Beyond cancer, the parent compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione is known to inhibit metalloenzymes that are critical for viral replication, including influenza endonuclease and HIV-1 reverse transcriptase RNase H . nih.gov This suggests that the isoquinolinedione scaffold could be a valuable starting point for the development of novel antiviral agents. More recently, related isoquinolinequinone N-oxides have been developed to overcome multidrug resistance (MDR) in cancer, potentially by inhibiting drug efflux pumps and increasing reactive oxygen species (ROS) accumulation. acs.org
Table 2: Selected Biological Targets for Isoquinolinedione Derivatives
| Biological Target | Therapeutic Area | Derivative Class |
|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | Oncology | 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones nih.govplos.org |
| Influenza Endonuclease | Virology | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov |
| HIV-1 Reverse Transcriptase RNase H | Virology | 2-Hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov |
| Drug Efflux Pumps | Oncology (MDR) | Isoquinolinequinone N-Oxides acs.org |
Advanced Computational Methods for Design and Prediction
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of isoquinolinedione-based drug candidates. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are being used to gain deep insights into the interactions between these inhibitors and their biological targets. plos.org
For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of CDK4 inhibitors based on the isoquinoline-1,3-dione scaffold. plos.org These models have helped to elucidate the structural requirements for potent inhibitory activity and have guided the rational design of new, more active compounds. plos.org The contour maps generated from these analyses provide a visual representation of how steric, electrostatic, and other fields influence biological activity, allowing chemists to make targeted modifications to improve potency and selectivity. nih.gov In silico tools are also increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. mdpi.com
Integration with High-Throughput Screening (HTS) Technologies for Hit Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds against a specific biological target. The isoquinoline-1,3(2H,4H)-dione scaffold, with its proven biological relevance and synthetic accessibility, is an ideal candidate for inclusion in the large, diverse compound libraries used for HTS campaigns. hts-biochemie.de
Major suppliers of compound libraries for the pharmaceutical and biotechnology industries curate vast collections of drug-like and lead-like molecules for HTS. hts-biochemie.destanford.eduselleckchem.com These libraries are designed to cover a broad range of chemical space, increasing the probability of finding a "hit"—a compound that shows activity in a primary screen. Once an isoquinolinedione-based hit is identified, its structure can be optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of a clinical candidate. The integration of the isoquinolinedione scaffold into HTS libraries is therefore a critical step in identifying new starting points for drug discovery programs across a wide range of diseases.
Development of Next-Generation Isoquinolinedione-Based Research Tools and Probes
To better understand the complex biological systems in which isoquinolinedione derivatives function, there is a growing need for next-generation chemical probes. nih.gov These specialized molecules are designed to observe and manipulate biological targets within their native environment, providing crucial information about mechanism of action, target engagement, and cellular localization. plos.org
The isoquinolinedione scaffold serves as an excellent foundation for the creation of such research tools. For instance, a potent and selective isoquinolinedione-based inhibitor could be modified by attaching:
A fluorescent dye: This would create a fluorescent probe that allows for the visualization of the compound's distribution within cells and tissues using microscopy techniques. nih.gov
A photoaffinity label: This would enable the covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating target identification and validation.
A "clickable" tag (e.g., an alkyne or azide): This would allow for the use of bioorthogonal chemistry in techniques like activity-based protein profiling (ABPP) to quantify target engagement and selectivity directly in complex biological samples. nih.gov
The development of these chemical probes represents a key future direction. nih.gov They will be instrumental in deconvoluting the complex biology associated with the targets of isoquinolinedione compounds and will be vital for validating the therapeutic hypothesis before advancing drug candidates into clinical trials. nih.govillinois.edu
Q & A
Q. What are the optimal synthetic routes for 4-amino-2-methylisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?
The synthesis of isoquinoline-1,3-dione derivatives typically involves alkylation or amination of core scaffolds. For example, alkylation of 4,4-dimethylisoquinoline-1,3-dione with chloroethyl reagents under basic conditions (K₂CO₃, triethylamine) yields substituted derivatives . For 4-amino-2-methyl variants, introducing the amino group may require selective protection/deprotection strategies. Visible-light-promoted radical cascade reactions using α-keto acids and N-methacryloylbenzamides can also generate acylated derivatives under mild conditions, offering a modern methodology . Yield optimization depends on solvent choice (e.g., DMF, ethanol), temperature control, and catalytic systems.
Q. What solvent systems and storage conditions are recommended for handling this compound in vitro?
For in vitro studies, DMSO is a common solvent due to its ability to dissolve hydrophobic heterocycles. If solubility issues arise, co-solvents like Tween 80 or saline (e.g., DMSO:Tween 80:Saline = 10:5:85) can stabilize the compound . Long-term storage at -80°C in anhydrous DMSO preserves stability for up to 6 months, while short-term storage at -20°C is viable for 1 month .
Q. How can structural confirmation of this compound be achieved?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives like 4-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3-dione have been characterized using SC-XRD at 100 K, with R factors ≤ 0.05 . Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. What strategies enable enantioselective functionalization of this compound?
Enantioselective amination of isoquinoline-dione derivatives can be achieved using chiral catalysts. For instance, N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3-dione were synthesized via alkylation followed by nucleophilic substitution with arylpiperazines . Asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) may improve stereocontrol, as demonstrated in related systems using thiourea catalysts .
Q. How does this compound interact with metal ions, and what implications does this have for biological activity?
Isoquinoline-diones with hydroxyl groups (e.g., 2-hydroxy derivatives) chelate Mg²⁺ and Mn²⁺, forming 1:1 or 1:2 complexes depending on the metal. This interaction is critical for inhibiting metalloenzymes like HIV-1 integrase or ribonuclease H (RNase H). For example, 2-hydroxyisoquinoline-1,3-dione inhibits HBV replication by targeting viral RNase H (IC₅₀ = 28.1 µM) . Chelation studies using ESR and UV-Vis spectroscopy reveal redox activity with Mn²⁺, generating superoxide anions .
Q. How can structural modifications enhance the bioactivity of this compound?
Substitutions at the 4-amino or 2-methyl positions modulate activity. For example:
- Fluorine incorporation (e.g., 4-fluorobenzyl derivatives) enhances binding to hydrophobic enzyme pockets .
- Acylation via radical cascade reactions introduces ketone groups, improving interactions with catalytic sites .
- Schiff base formation with aromatic aldehydes expands π-π stacking and hydrogen-bonding capabilities .
Q. What analytical methods resolve contradictions in bioactivity data for isoquinoline-dione derivatives?
Discrepancies between in vitro IC₅₀ and cellular EC₅₀ values (e.g., 7-fold differences in HBV RNase H inhibition ) may arise from:
- Cellular uptake limitations : Use fluorescent probes or LC-MS to quantify intracellular concentrations.
- Metabolic instability : Conduct stability assays in liver microsomes.
- Enzyme vs. full-target selectivity : Compare recombinant enzyme assays with viral replication models.
Q. What computational tools predict the binding modes of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like HIV-1 integrase. For RNase H, homology modeling based on bacterial RNase H structures identifies key binding residues. Density functional theory (DFT) calculations further optimize metal-chelation geometries .
Methodological Considerations
- Synthetic Challenges : Monitor reaction progress via TLC or HPLC to avoid byproducts from over-alkylation .
- Biological Assays : Use strand-specific PCR to confirm RNase H inhibition (e.g., suppression of HBV plus-polarity DNA ).
- Data Reproducibility : Validate spectral data (NMR, HRMS) against reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
